7-Bromo-2-chloroquinolin-3-amine

synthetic methodology cross-coupling halogen selectivity

This regiospecifically dihalogenated 3-aminoquinoline scaffold addresses the critical need for orthogonal, chemoselective diversification in medicinal chemistry. The 2-chloro, 7-bromo, and 3-amino pattern enables sequential cross-coupling and amide/amination chemistry, providing a three-point diversity vector for ATP-binding site kinase libraries and bromodomain inhibitors. With a CNS-favorable XLogP3 (3.2) and TPSA (38.9 Ų), it is ideal for blood-brain barrier penetrant probes. Procure in free base or hydrochloride salt form at research-grade purity (≥95%) for reliable late-stage functionalization without de novo scaffold synthesis.

Molecular Formula C9H6BrClN2
Molecular Weight 257.51 g/mol
Cat. No. B13196791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-chloroquinolin-3-amine
Molecular FormulaC9H6BrClN2
Molecular Weight257.51 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=NC(=C(C=C21)N)Cl)Br
InChIInChI=1S/C9H6BrClN2/c10-6-2-1-5-3-7(12)9(11)13-8(5)4-6/h1-4H,12H2
InChIKeyKAYHCJOBYXHHHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-2-chloroquinolin-3-amine – Sourcing Profile and Core Structural Attributes for Research Procurement


7-Bromo-2-chloroquinolin-3-amine (CAS 1600965-54-5) is a dihalogenated 3-aminoquinoline building block with a molecular formula of C₉H₆BrClN₂ and a molecular weight of 257.51 g/mol [1]. The quinoline scaffold is substituted with bromine at the 7-position, chlorine at the 2-position, and a primary amine at the 3-position, creating a regiochemically distinct, polysubstituted heterocyclic core [1]. This substitution pattern places it within a class of intermediates used in medicinal chemistry for the synthesis of kinase inhibitors, antimalarial agents, and other bioactive molecules [2]. It is commercially available as the free base or hydrochloride salt, typically at ≥95% purity .

Why 7-Bromo-2-chloroquinolin-3-amine Cannot Be Simply Replaced by Other Halogenated Quinolin-3-amines


The precise 2-chloro-7-bromo-3-amino substitution pattern on the quinoline core imparts distinct reactivity and physicochemical properties compared to its monohalogenated or regioisomeric analogs. While quinoline derivatives as a class exhibit diverse biological activities, individual members differ significantly in potency, selectivity, and synthetic utility [1]. Substituting 7-Bromo-2-chloroquinolin-3-amine with a 7-chloro or 7-fluoro analog, or with a positional isomer such as 7-bromo-3-chloroquinolin-2-amine, alters the electronic distribution, steric environment, and hydrogen-bonding capacity of the scaffold, which can profoundly impact target binding and downstream biological readouts [2]. The dual-halogen architecture also enables sequential chemoselective cross-coupling (e.g., Suzuki-Miyaura at the bromide site) that is not possible with mono-halogenated analogs, making this compound a strategically important intermediate for library synthesis [3].

Head-to-Head and Class-Level Comparative Data for 7-Bromo-2-chloroquinolin-3-amine


Regiochemical Advantage: Sequential Derivatization Potential of the 2-Cl,7-Br,3-NH₂ Scaffold

7-Bromo-2-chloroquinolin-3-amine possesses two electronically differentiated halogen atoms on the quinoline ring. This dual-halogen architecture is explicitly covered in patents on bromo-substituted quinolines as intermediates for therapeutic agents, including HCV protease inhibitors [1]. In contrast, the monohalogenated comparator 2-chloroquinolin-3-amine (CAS 1956366-13-4, MW 215.08) offers only a single reactive site for derivatization, limiting the complexity and diversity of accessible products. The bromine atom at position 7 participates selectively in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the chlorine at position 2 can undergo subsequent nucleophilic aromatic substitution or additional cross-coupling under orthogonal conditions. This sequential derivatization capability is not achievable with mono-halogenated analogs or with the positional isomer 7-bromo-3-chloroquinolin-2-amine, where the amine group position alters the electronic activation of the adjacent halogen.

synthetic methodology cross-coupling halogen selectivity

Class-Level Antiplasmodial Activity: 7-Bromo vs. 7-Chloro vs. 7-Fluoro 4-Aminoquinolines

In a landmark SAR study by De et al. (1998), a panel of 7-substituted 4-aminoquinolines (AQs) bearing N,N-diethyldiaminoalkane side chains were evaluated against chloroquine-susceptible (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. The 7-bromo-substituted AQs displayed IC₅₀ values of 3–12 nM against both CQS and CQR parasites, demonstrating equivalent potency to the corresponding 7-chloro-AQs [1]. In contrast, 7-fluoro-AQs and 7-trifluoromethyl-AQs were substantially less active (IC₅₀ = 15–50 nM against CQS and 18–500 nM against CQR), and most 7-methoxy-AQs were essentially inactive (IC₅₀ = 17–150 nM against CQS and 90–3000 nM against CQR) [1]. While 7-Bromo-2-chloroquinolin-3-amine differs from the AQs tested by De et al. in that it possesses a 3-amino group rather than a 4-amino side chain, the 7-bromo pharmacophore is conserved. This class-level data supports the hypothesis that the 7-bromo substituent, in combination with appropriate substitution elsewhere on the quinoline ring, can yield potent antiplasmodial activity comparable to that of the clinically relevant 7-chloro series.

antimalarial Plasmodium falciparum structure-activity relationship

Physicochemical Differentiation: Computed Lipophilicity (XLogP3) vs. Less Halogenated Analogs

The computed octanol-water partition coefficient (XLogP3) for 7-Bromo-2-chloroquinolin-3-amine is 3.2, as reported in PubChem [1]. By comparison, the monochlorinated analog 2-chloroquinolin-3-amine (without the 7-bromo substituent) has a lower computed XLogP3 of approximately 1.9 (PubChem data for CID 53401950). This ~1.3 log unit increase in lipophilicity reflects the contribution of the bromine atom and is expected to enhance membrane permeability and blood-brain barrier penetration potential. The higher logP also correlates with increased non-specific protein binding, a factor that must be managed in lead optimization but is advantageous for central nervous system (CNS) target programs where brain exposure is required [2]. The topological polar surface area (TPSA) of 38.9 Ų remains well below the 90 Ų threshold typically associated with oral bioavailability, consistent with favorable absorption characteristics [1].

ADME lipophilicity drug-likeness

Defined Research and Procurement Application Scenarios for 7-Bromo-2-chloroquinolin-3-amine


Scaffold for Kinase Inhibitor and Bromodomain Probe Discovery

The 3-amino group provides a convenient handle for amide coupling or reductive amination to install diverse side chains, while the 7-bromo and 2-chloro positions allow for sequential, chemoselective cross-coupling to introduce aryl or heteroaryl substituents. This three-point diversity vector is ideally suited for generating focused libraries targeting the ATP-binding site of kinases or the acetyl-lysine binding pocket of bromodomain-containing proteins. Patent literature explicitly describes quinoline derivatives with halogen substitution patterns similar to this compound as bromodomain inhibitors, supporting the relevance of this scaffold to epigenetic target space .

Antimalarial Lead Optimization Starting Point

Class-level SAR data demonstrate that 7-bromo-substituted aminoquinolines retain potent activity against both chloroquine-susceptible and chloroquine-resistant P. falciparum strains (IC₅₀ = 3–12 nM) and are equipotent to the 7-chloro series . The presence of a 3-amino group rather than the traditional 4-amino group offers an underexplored vector for developing next-generation antimalarials that may circumvent existing resistance mechanisms. Furthermore, the bromine atom enables late-stage functionalization via cross-coupling to rapidly explore chemical space around the quinoline core without de novo resynthesis of the entire scaffold.

CNS-Penetrant Probe Molecule Synthesis

With a computed XLogP3 of 3.2 and a TPSA of 38.9 Ų , 7-Bromo-2-chloroquinolin-3-amine occupies a favorable physicochemical space for CNS drug discovery. The enhanced lipophilicity conferred by the 7-bromo substituent (ΔXLogP3 ≈ +1.3 vs. the monochloro analog) is expected to improve passive permeability across the blood-brain barrier. This scaffold is therefore well-suited for developing chemical probes targeting CNS enzymes such as monoamine oxidases, acetylcholinesterases, or neurodegenerative disease targets, where brain exposure is a prerequisite for in vivo efficacy .

Quote Request

Request a Quote for 7-Bromo-2-chloroquinolin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.